molecular formula C14H14FNO B1411884 [2-(Benzyloxy)-3-fluorophenyl]methanamine CAS No. 1565105-82-9

[2-(Benzyloxy)-3-fluorophenyl]methanamine

Cat. No. B1411884
CAS RN: 1565105-82-9
M. Wt: 231.26 g/mol
InChI Key: LHCCUXGMFQZEGS-UHFFFAOYSA-N
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Description

“[2-(Benzyloxy)-3-fluorophenyl]methanamine” is a chemical compound with the CAS Number: 108289-24-3 . It has a molecular weight of 213.28 . This compound is also known as BFPM.


Molecular Structure Analysis

The molecular formula of “this compound” is C14H14FNO. The InChI code is 1S/C14H15NO/c15-10-13-8-4-5-9-14 (13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 213.28 . The molecular formula is C14H14FNO. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the searched data.

Scientific Research Applications

Synthesis and Chemical Applications

Research on compounds structurally related to “[2-(Benzyloxy)-3-fluorophenyl]methanamine” primarily focuses on their synthesis and applications in chemical and pharmaceutical industries. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, illustrates the relevance of fluorinated biphenyl compounds in medicinal chemistry. The development of practical synthesis methods for such compounds is crucial for large-scale production, highlighting the importance of fluorinated phenyl compounds in the pharmaceutical industry (Qiu et al., 2009).

Biological and Medicinal Chemistry

Further, benzoxaboroles and related compounds showcase the diversity of applications that fluorophenyl derivatives can have, ranging from serving as building blocks in organic synthesis to displaying biological activity. Benzoxaboroles, derivatives of phenylboronic acids, have been investigated for their exceptional properties and applications in biological contexts, including clinical trials for their biological activity (Adamczyk-Woźniak et al., 2009). This research underscores the potential of fluorophenyl derivatives in developing new therapeutics.

Optoelectronic Materials

The exploration of functionalized quinazolines and pyrimidines, including fluorophenyl derivatives, in optoelectronic materials, further emphasizes the compound's significance. Incorporating fluorophenyl fragments into π-extended conjugated systems has been shown to create novel materials for optoelectronic applications, such as organic light-emitting diodes and solar cells. This research area highlights the versatility of fluorophenyl derivatives in contributing to advancements in materials science and technology (Lipunova et al., 2018).

properties

IUPAC Name

(3-fluoro-2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCUXGMFQZEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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